1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone
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Overview
Description
1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone is an organic compound with the molecular formula C14H10Cl2O2. It is a chlorinated phenoxy derivative, often used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. The compound is known for its unique structural properties, which contribute to its reactivity and applications in different fields.
Preparation Methods
The synthesis of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone typically involves the reaction of 4-chlorophenol with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, leading to cell death . In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Comparison with Similar Compounds
1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone can be compared with similar compounds such as:
1-(4-(4-Chlorophenoxy)-2-chlorophenyl)ethanone: Used as an intermediate in the synthesis of agrochemicals like difenoconazole.
2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone: Known for its potential biological activities, including anti-inflammatory and anticancer properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action, targeting plant growth hormones.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-[5-chloro-2-(4-chlorophenoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGSCEBUKKTKPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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